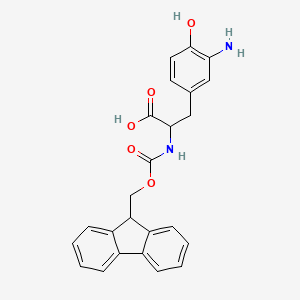

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-amino-4-hydroxyphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-amino-4-hydroxyphenyl)propanoic acid is a chiral amino acid derivative. It is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-amino-4-hydroxyphenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Formation of the Amide Bond: The protected amino acid is then coupled with 3-amino-4-hydroxyphenylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-amino-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Catalysts: 4-dimethylaminopyridine (DMAP).

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of new amide or ester compounds.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-amino-4-hydroxyphenyl)propanoic acid has several scientific research applications:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor in drug development.

Biological Studies: Used in studies involving enzyme-substrate interactions and protein folding.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-amino-4-hydroxyphenyl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The compound interacts with various molecular targets, including enzymes and receptors, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the hydroxyl group.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Similar structure but lacks the amino group.

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-amino-4-hydroxyphenyl)propanoic acid is unique due to the presence of both amino and hydroxyl groups on the phenyl ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-amino-4-hydroxyphenyl)propanoic acid, commonly referred to as Fmoc-L-4-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a fluorenyl group, which is known for its hydrophobic characteristics, potentially enhancing the compound's binding affinity to biological targets. The presence of an amino acid moiety suggests potential interactions with various receptors and enzymes in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to fluorenyl compounds. For instance:

- Inhibition of Mycobacterium tuberculosis : Compounds derived from the fluorenyl structure have shown promising activity against Mycobacterium tuberculosis, particularly inhibiting the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid biosynthesis pathway of mycobacteria. Some derivatives exhibited effective inhibition against multi-drug resistant strains with minimal inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Anticancer Activity

Fluorenyl derivatives have also been investigated for their anticancer potential:

- Inhibition of Cancer Cell Proliferation : Research indicates that certain fluorenone derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example, modifications to the fluorenone structure have resulted in compounds that act as type I topoisomerase inhibitors, demonstrating effectiveness in inhibiting cancer cell growth .

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of fluorenone derivatives against a panel of clinically relevant pathogens. The results indicated that specific structural modifications enhanced antimicrobial activity significantly. For instance, introducing electron-withdrawing groups improved the inhibitory effect against both planktonic and biofilm states of bacteria .

- Cytotoxicity Studies : In another study focusing on cytotoxic effects, compounds derived from fluorenone were tested for their ability to induce apoptosis in cancer cells. The findings suggested that these compounds could potentially serve as lead candidates for developing new anticancer therapies .

Tables of Biological Activity

| Compound | Target Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound A | MRSA | 1 | Strong |

| Compound B | E. faecalis | 2 | Moderate |

| Compound C | E. coli | 16 | Weak |

Properties

IUPAC Name |

3-(3-amino-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13,25H2,(H,26,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIZNEVDYHGUPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.